molecular formula C22H35N3O3S B13907404 tert-butyl (5R)-5-[[(S)-tert-butylsulfinyl]amino]-3-methyl-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate

tert-butyl (5R)-5-[[(S)-tert-butylsulfinyl]amino]-3-methyl-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate

Cat. No.: B13907404
M. Wt: 421.6 g/mol
InChI Key: WTBSVMPYNCJACR-YRVHBCJASA-N
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Description

Properties

Molecular Formula

C22H35N3O3S

Molecular Weight

421.6 g/mol

IUPAC Name

tert-butyl (5R)-5-[[(S)-tert-butylsulfinyl]amino]-3-methylspiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C22H35N3O3S/c1-15-12-16-17(23-14-15)13-22(18(16)24-29(27)21(5,6)7)8-10-25(11-9-22)19(26)28-20(2,3)4/h12,14,18,24H,8-11,13H2,1-7H3/t18-,29-/m0/s1

InChI Key

WTBSVMPYNCJACR-YRVHBCJASA-N

Isomeric SMILES

CC1=CC2=C(CC3([C@H]2N[S@@](=O)C(C)(C)C)CCN(CC3)C(=O)OC(C)(C)C)N=C1

Canonical SMILES

CC1=CC2=C(CC3(C2NS(=O)C(C)(C)C)CCN(CC3)C(=O)OC(C)(C)C)N=C1

Origin of Product

United States

Biological Activity

tert-butyl (5R)-5-[[(S)-tert-butylsulfinyl]amino]-3-methyl-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : tert-butyl (R)-5-(((S)-tert-butylsulfinyl)amino)-3-methyl-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate
  • CAS Number : 2920180-20-5
  • Molecular Formula : C22H35N3O3S
  • Molecular Weight : 421.6 g/mol

The compound's biological activity is largely attributed to its interaction with various biological targets, particularly within the realm of enzyme inhibition and receptor modulation. The presence of the sulfinamide group is notable as sulfinamides have been shown to exhibit significant biological activity through their ability to act as chiral auxiliaries and in asymmetric synthesis processes .

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures can inhibit tumor growth in xenograft models. The specific mechanism may involve the modulation of kinase pathways such as ERK5, which is crucial in cancer cell proliferation .
  • Enzyme Inhibition : The compound has been assessed for its ability to inhibit enzymes involved in metabolic pathways. For instance, it may influence pathways related to pyrroline-5-carboxylate reductase (PYCR1), which is implicated in amino acid metabolism .

Case Studies and Research Findings

  • Antitumor Efficacy : A study focused on structurally related compounds demonstrated significant antitumor effects in mouse models. The compounds exhibited submicromolar potency against specific kinases while maintaining favorable pharmacokinetic properties .
  • Pharmacokinetic Profile : A detailed pharmacokinetic study revealed that similar compounds displayed low clearance rates and moderate oral bioavailability, indicating potential for therapeutic use .
  • In vitro Studies : In vitro assays have shown that related compounds can effectively inhibit autophosphorylation in cancer cell lines, suggesting a direct effect on cellular signaling pathways critical for tumor growth .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits tumor growth in xenograft models
Enzyme InhibitionModulates PYCR1 activity; affects amino acid metabolism
PharmacokineticsLow clearance; moderate oral bioavailability

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 2920180-20-5
  • Molecular Formula : C₂₂H₃₅N₃O₃S
  • Molecular Weight : 421.6 g/mol
  • Structure: The compound features a spirocyclic framework combining a 5,7-dihydrocyclopenta[b]pyridine ring and a piperidine moiety. Key substituents include: A tert-butyl carbamate group at the 1'-position of the piperidine ring. A (S)-tert-butylsulfinylamino group at the 5R-position of the dihydrocyclopenta[b]pyridine ring. A methyl group at the 3-position of the pyridine core.

Synthetic Relevance : The tert-butyl carbamate (Boc) group is commonly employed for amine protection in organic synthesis, while the chiral sulfinyl group serves as a stereochemical control element in asymmetric reactions . The spirocyclic architecture enhances structural rigidity, which is advantageous in drug design for modulating receptor selectivity .

The compound belongs to a class of spirocyclic piperidine derivatives with tert-butyl protective groups. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison
Compound Name (CAS No.) Core Structure Key Substituents Molecular Weight (g/mol) Key Applications/Properties Reference
Target compound (2920180-20-5) Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine] 3-Methyl, 5R-(S)-tert-butylsulfinylamino, 1'-Boc 421.6 Chiral intermediates, potential kinase inhibitors
tert-Butyl 2-chloro-5-oxo-spiro[...]-carboxylate (CAS: N/A) Spiro[cyclopenta[b]pyridine-6,4'-piperidine] 2-Chloro, 5-oxo, 1'-Boc 336.8 Precursor for halogenated bioactive molecules
tert-Butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate (637362-21-1) Spiro[indoline-3,4'-piperidine] 5-Chloro, 1'-Boc 350.8 Anticancer and antipsychotic drug scaffolds
(3S,5R)-tert-Butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate (1240585-46-9) Piperidine 3-Amino, 5-(trifluoromethyl), 1'-Boc 296.3 Fluorinated building blocks for CNS drugs
tert-Butyl 5-({O-silyl-D-seryl}amino)-pyrazolo[4,3-b]pyridine-1-carboxylate (CAS: N/A) Pyrazolo[4,3-b]pyridine Boc-protected amino acid side chain, silyl ether ~598 (MS data) Protease inhibitors, isotopic labeling
Key Observations :

Spirocyclic vs. Monocyclic Systems: The target compound and its spirocyclic analogs (e.g., ) exhibit enhanced conformational rigidity compared to monocyclic piperidines (e.g., ). This rigidity often translates to improved binding affinity in medicinal chemistry applications. The dihydrocyclopenta[b]pyridine core in the target compound introduces aromaticity and planar regions, which may facilitate π-π stacking interactions in biological targets .

Substituent Effects: The (S)-tert-butylsulfinylamino group in the target compound provides a chiral center critical for enantioselective synthesis, a feature absent in non-chiral analogs like the 2-chloro derivative . Halogenated analogs (e.g., 2-chloro, 5-chloro) are typically more electrophilic, enabling cross-coupling reactions for further functionalization .

Protective Group Utility :

  • The tert-butyl carbamate (Boc) group is universally employed across these compounds for amine protection. However, its removal under acidic conditions (e.g., TFA) contrasts with the stability of sulfinyl groups, which require reductive cleavage .

Synthetic Pathways :

  • The target compound’s synthesis likely involves sulfinyl-directed asymmetric amination, as inferred from related methodologies in and . In contrast, halogenated spiro compounds (e.g., ) may utilize Friedel-Crafts alkylation or Ullmann coupling.

Table 2: Pharmacological Potential
Compound Biological Target (Hypothesized) Rationale
Target compound Kinases (e.g., JAK2, BTK) Spirocyclic pyridines are known kinase inhibitors; sulfinyl group may enhance selectivity
5-Chlorospiro[indoline-3,4'-piperidine] Dopamine receptors Structural similarity to atypical antipsychotics (e.g., aripiprazole)
3-Amino-5-(trifluoromethyl)piperidine GABA receptors Fluorine atoms and amine group align with CNS drug pharmacophores

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthetic Procedure (Based on EP3712151B1)

A representative synthetic sequence includes:

  • Formation of the spirocyclic scaffold: Cyclization reactions involving cyclopenta[b]pyridine and piperidine units under controlled conditions produce the spiro-fused ring system.

  • Introduction of the (S)-tert-butylsulfinyl amino group: The amino functionality at position 5 is protected and stereoselectively introduced using (S)-tert-butylsulfinamide. This step often involves condensation under mild conditions to maintain stereochemical integrity.

  • Esterification to form the tert-butyl ester: The carboxylic acid group at the 1'-position is esterified with tert-butanol or via tert-butyl chloroformate reagents to yield the tert-butyl ester.

  • Purification and isolation: The crude product is purified by crystallization or chromatography, yielding the target compound with high enantiomeric purity.

Reaction Conditions and Catalysts

  • Solvents: Common solvents include methanol, toluene, and acetonitrile, chosen for solubility and reaction compatibility.
  • Bases: Triethylamine is frequently used to neutralize acids formed during the reaction and to facilitate esterification.
  • Temperature: Reactions are typically carried out at temperatures ranging from 0 °C to 60 °C, depending on the step, to optimize yield and selectivity.
  • Stirring and reaction time: Extended stirring times (1 to 10 hours) are applied to ensure complete reaction, with monitoring by HPLC for conversion assessment.

Representative Data Table of Reaction Parameters and Outcomes

Step Reaction Component Conditions Time (h) Temperature (°C) Yield (%) Notes
1 Spirocyclic core formation Cyclization in toluene 3-6 20-25 75-85 Requires careful control of pH
2 (S)-tert-butylsulfinyl amine introduction Condensation with (S)-tert-butylsulfinamide 4-7 0-25 80-90 Stereoselective, mild base (triethylamine)
3 tert-Butyl ester formation Esterification with tert-butyl chloroformate 2-5 0-60 85-95 Base-catalyzed, monitored by HPLC
4 Purification Crystallization or chromatography - Ambient - Enantiomeric excess > 98%

Analytical Characterization Supporting Preparation

Comparative Notes on Preparation Methodologies

Feature Method from EP3712151B1 Alternative Methods (Literature)
Starting material state Neutral compounds preferred Salts sometimes used but less efficient
Base usage Triethylamine in moderate amounts Larger excesses sometimes required
Reaction mixture handling No solidification, easy stirring Some methods cause dense mixtures
Yield Up to 90-95% 75-85% in less optimized methods
Purity High purity (>98%) Lower purity without careful control
Reaction time 1-10 hours, optimized at 3-8 hours Variable, sometimes longer

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